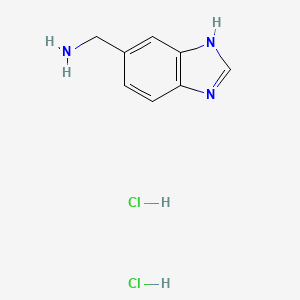

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride

Description

The exact mass of the compound (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-benzimidazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVTNMXYDMSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267874-51-1 | |

| Record name | (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride: Properties, Synthesis, and Applications

Abstract

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is a pivotal chemical intermediate, belonging to the esteemed benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in numerous clinically significant drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the compound's core chemical properties, outlines a robust synthetic pathway, details analytical validation protocols, and explores its strategic importance as a versatile building block for drug discovery and development professionals. The dihydrochloride salt form confers advantageous physicochemical properties, such as enhanced aqueous solubility and stability, making it highly suitable for use in research and development settings.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural bioisostere of naturally occurring purine nucleotides. This fundamental similarity allows benzimidazole-containing molecules to readily interact with a vast array of biological macromolecules, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic applications, including:

-

Antimicrobials and Anthelmintics: (e.g., Albendazole, Mebendazole)

-

Proton Pump Inhibitors: (e.g., Omeprazole, Pantoprazole)

-

Antihistamines: (e.g., Astemizole)

-

Anticancer Agents: (e.g., Bendamustine)[4]

(1H-Benzimidazol-5-ylmethyl)amine, specifically, offers a unique structural framework. It presents three key points for chemical modification: the primary aminomethyl group at the C5 position, and the two nitrogen atoms (N1 and N3) of the imidazole ring. This trifunctional nature makes it an exceptionally valuable starting material for constructing combinatorial libraries aimed at discovering novel therapeutic agents.

Physicochemical and Structural Properties

The dihydrochloride salt is the most common form of this compound used in laboratory settings due to its improved handling characteristics over the free base.

| Property | Data | Source(s) |

| IUPAC Name | (1H-1,3-benzodiazol-5-yl)methanamine;dihydrochloride | [5] |

| Synonyms | 5-(Aminomethyl)-1H-benzimidazole dihydrochloride, Benzimidazol-5-ylmethylamine dihydrochloride | [5] |

| CAS Number | 164648-60-6 (Free Base) | [5] |

| Molecular Formula | C₈H₁₁Cl₂N₃ | Derived |

| Molecular Weight | 220.10 g/mol | Derived |

| Appearance | Expected to be an off-white to light-colored crystalline solid. | General |

| Solubility | Expected to have high solubility in water and polar protic solvents (e.g., methanol, ethanol). | General |

| Melting Point | Data not available in cited literature; expected to be a high-melting solid, likely decomposing. | - |

| Free Base MW | 147.18 g/mol | [5] |

| Free Base Formula | C₈H₉N₃ | [5] |

Synthesis and Purification

While numerous methods exist for the synthesis of the benzimidazole core, a robust and logical pathway to (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride can be constructed from commercially available precursors.[6][7] The following multi-step synthesis is a representative example.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Step 1: Reductive Cyclization to form 1H-Benzimidazole-5-carbonitrile

-

Rationale: This one-pot procedure combines the reduction of the nitro group and the subsequent acid-catalyzed cyclization to efficiently form the benzimidazole ring.[7] Using a reducing agent like sodium dithionite is effective, or alternatively, a two-step process involving catalytic hydrogenation followed by cyclization can be employed.[8]

-

Procedure:

-

To a solution of 4-Amino-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a reducing agent like sodium dithionite (Na₂S₂O₄, 3-4 eq).[7]

-

Add formic acid (excess) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-100 °C) for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Neutralize with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield crude 1H-Benzimidazole-5-carbonitrile.

-

Step 2: Reduction of Nitrile to Primary Amine

-

Rationale: The carbonitrile group must be reduced to the aminomethyl group. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation over Raney Nickel are standard methods for this transformation.

-

Procedure:

-

Suspend 1H-Benzimidazole-5-carbonitrile (1.0 eq) in a dry aprotic solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ (approx. 2.0-2.5 eq) in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base, (1H-Benzimidazol-5-yl)methanamine.

-

Step 3: Dihydrochloride Salt Formation

-

Rationale: Conversion to the dihydrochloride salt enhances stability and aqueous solubility. Both the primary amine and the basic imidazole ring are protonated.

-

Procedure:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol.

-

Slowly add a solution of HCl in diethyl ether or a solution of concentrated HCl in IPA (2.2 eq) while stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

-

Filter the solid product, wash with cold diethyl ether, and dry in a vacuum oven to yield (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride.

-

Analytical Quality Control

To ensure the identity and purity of the final compound, a suite of analytical techniques is required. This constitutes a self-validating system for the protocol.

-

¹H-NMR Spectroscopy: Confirms the molecular structure. Expected signals would include aromatic protons on the benzimidazole ring, a singlet for the C2-H proton, a singlet for the methylene bridge (-CH₂-), and broad signals for the amine protons (-NH₂ and ring -NH-), which may exchange with D₂O.

-

Mass Spectrometry (MS): Confirms the molecular weight. For the free base, the ESI+ mode should show a clear [M+H]⁺ peak at m/z 148.1.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. A standard protocol would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA or formic acid, with UV detection at ~254/280 nm. The target purity for use in further synthesis should be >98%.

Applications in Drug Discovery

(1H-Benzimidazol-5-ylmethyl)amine is a strategic scaffold for building compound libraries due to its multiple points of diversification. Researchers can exploit these sites to modulate potency, selectivity, and pharmacokinetic properties (ADME).

-

N1/N3 Position: The secondary amine within the imidazole ring can be alkylated or arylated to orient substituents into specific binding pockets of a target protein.

-

C5-Aminomethyl Group: The primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, or ureas. It can also undergo reductive amination to introduce further diversity. These modifications are crucial for improving binding affinity and modulating solubility.

-

C2 Position: While less reactive, the C2 proton can be deprotonated with a strong base, allowing for the introduction of various substituents, a common strategy in benzimidazole chemistry to enhance biological activity.[2]

This strategic approach enables the synthesis of large, focused libraries of novel compounds for screening against various pharmacological targets, including kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.[1]

Handling, Storage, and Safety

-

Handling: As with all fine chemicals, (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is recommended.[9]

-

Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete toxicological and handling information.

Conclusion

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is more than a mere chemical; it is a versatile tool for innovation in medicinal chemistry. Its robust benzimidazole core, combined with strategically placed functional groups, provides an ideal platform for the rational design and synthesis of next-generation therapeutics. This guide has provided the essential technical framework for its properties, synthesis, and application, empowering researchers to effectively leverage this valuable scaffold in their drug discovery programs.

References

-

PubChem. . National Center for Biotechnology Information.

-

CymitQuimica. .

-

Organic Chemistry Portal. .

-

Matrix Scientific. .

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113‒116.

-

PubChem. . National Center for Biotechnology Information.

- Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

-

Google Patents. .

-

Chem-Impex. .

- Kamal, A., et al. (2021). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Mini reviews in medicinal chemistry.

- Trade Science Inc. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Organic Chemistry: An Indian Journal.

-

precisionFDA. .

- Varpe, A., et al. (2021). Medicinal chemistry of benzimidazole, a versatile pharmacophore.

- Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology, 30(5).

- Nguyen, T. C., et al. (2023).

-

DergiPark. .

- Gaba, M., et al. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

-

Google Patents. .

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (1H-Benzo[D]imidazol-5-YL)methanamine | C8H9N3 | CID 11593548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure Elucidation of (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The precise structural integrity of any synthesized derivative is paramount for its intended biological activity and regulatory approval. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride. We move beyond simple procedural outlines to explain the scientific rationale behind the selection of analytical techniques and experimental parameters. This document details the integrated use of Mass Spectrometry (MS) for molecular formula confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) for establishing atomic connectivity. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Strategic Overview

(1H-Benzimidazol-5-ylmethyl)amine is a key heterocyclic amine featuring a bicyclic structure composed of fused benzene and imidazole rings. Its dihydrochloride salt form enhances solubility and stability, making it a common subject of study in drug discovery. The core challenge in its structural verification lies in confirming three key features:

-

The integrity of the 1H-benzimidazole core.

-

The precise substitution pattern, specifically the attachment of the methylamine group at the C5 position of the benzene ring.

-

The presence of two hydrochloride counter-ions.

A singular analytical technique is often insufficient for complete and unambiguous structure determination.[3][4] Therefore, we employ a synergistic approach, where each method provides a unique and complementary piece of the structural puzzle. This guide will detail a logical workflow that begins with determining the molecular mass and elemental composition, followed by a deep dive into the molecular framework through an extensive suite of NMR experiments.

Caption: A logical workflow for unambiguous structure validation.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular weight and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.[3] We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like our target compound, ensuring the molecular ion is observed with minimal fragmentation.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). The dihydrochloride salt will readily dissolve.

-

Instrument Setup: Use an ESI source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode: Acquire the spectrum in positive ion mode. The amine groups are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺, where 'M' is the free base.

-

Data Acquisition: Infuse the sample solution directly or via an LC system. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Expected Data and Interpretation

The molecular formula for the free base, (1H-Benzimidazol-5-ylmethyl)amine, is C₈H₉N₃. The analysis will detect the protonated form of this free base.

| Parameter | Expected Value | Rationale |

| Molecular Formula (Free Base) | C₈H₉N₃ | Based on the proposed structure. |

| Monoisotopic Mass (Free Base) | 147.0796 Da | The exact mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N).[5] |

| Observed Ion (in ESI+) | [M+H]⁺ | Protonation of the basic nitrogen atoms during electrospray ionization. |

| Expected m/z | 148.0874 | Calculated as (Monoisotopic Mass of M + Mass of H⁺). |

Trustworthiness: The protocol is self-validating through an internal or external mass calibration standard. The measured m/z should match the theoretical value for C₈H₁₀N₃⁺ (the protonated form) to within 5 ppm. This high level of accuracy provides strong confidence in the elemental composition, ruling out other potential formulas.

NMR Spectroscopy: Assembling the Molecular Jigsaw

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] For N-H containing benzimidazoles, the choice of solvent is critical.

Expertise & Experience: We select deuterated dimethyl sulfoxide (DMSO-d₆) as the NMR solvent. This choice is deliberate. Protic solvents can lead to the exchange of the N-H and NH₃⁺ protons, broadening their signals or causing them to disappear entirely. Aprotic polar solvents like DMSO-d₆ slow this exchange and act as hydrogen bond acceptors, resulting in sharper, observable signals for these labile protons, which are crucial for full characterization.[1][6] Furthermore, tautomerism between the N1 and N3 positions of the benzimidazole ring is slowed in DMSO, which can help resolve distinct signals for the aromatic protons.[6][7]

Protocol: NMR Sample Preparation

-

Weigh Sample: Accurately weigh 10-20 mg of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride.

-

Dissolve: Transfer the sample to a clean, dry vial and add approximately 0.7 mL of DMSO-d₆.

-

Transfer: Vortex gently to dissolve and then filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

Acquire Data: Collect ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.

1D NMR: The Foundational Spectrum

The ¹H NMR spectrum provides a map of all proton environments in the molecule.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~12.5 | broad singlet | 1H | The imidazole N-H proton is highly deshielded due to the aromatic system and hydrogen bonding with DMSO. Its signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[1] |

| NH₃⁺ | ~8.5-9.0 | broad singlet | 3H | The aminomethyl group will be protonated by the HCl. These protons are deshielded and often appear as a broad signal due to exchange and quadrupolar effects. |

| H2 | ~8.3 | singlet | 1H | This proton is on the imidazole ring (C2), flanked by two nitrogen atoms, leading to a significant downfield shift. |

| H4 | ~7.8 | doublet | 1H | Aromatic proton ortho to the fused imidazole ring. Coupled to H6. |

| H7 | ~7.6 | doublet | 1H | Aromatic proton ortho to the fused imidazole ring. Coupled to H6. |

| H6 | ~7.4 | dd | 1H | Aromatic proton coupled to both H4 and H7. |

| CH₂ | ~4.2 | singlet (broad) | 2H | Methylene protons adjacent to the aromatic ring and the NH₃⁺ group. Coupling to the NH₃⁺ protons may be observed or decoupled by exchange. |

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT-135 helps differentiate them.

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Rationale |

| C2 | ~145 | Positive (CH) | Imidazole carbon between two nitrogens, highly deshielded. |

| C7a | ~142 | None (Quaternary) | Bridgehead carbon of the benzimidazole system. |

| C3a | ~135 | None (Quaternary) | Bridgehead carbon of the benzimidazole system. |

| C5 | ~133 | None (Quaternary) | Aromatic carbon bearing the methylamine substituent. |

| C4, C6, C7 | 110-125 | Positive (CH) | Aromatic CH carbons. Specific assignments require 2D NMR. |

| CH₂ | ~40-45 | Negative (CH₂) | Aliphatic methylene carbon. |

2D NMR: Connecting the Dots

While 1D NMR suggests the presence of the required functional groups, 2D NMR provides the definitive proof of connectivity, confirming that we have the 5-substituted isomer and not another possibility.[8][9][10][11]

Caption: Expected key HMBC (green dashed) and COSY (yellow solid) correlations.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see a cross-peak between H6 and its neighbors, H4 and H7, confirming their positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the crucial mapping experiment that correlates each proton directly to the carbon it is attached to.[9][11] It allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups identified in the 1D spectra. For example, the ¹H signal at ~4.2 ppm will show a cross-peak to the ¹³C signal at ~40-45 ppm, confirming this as the -CH₂- group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.[8][12] This experiment provides the definitive evidence for the substitution pattern.

-

The Critical Correlation: The most important observation will be cross-peaks from the methylene protons (CH₂ at ~4.2 ppm) to the aromatic carbons C4 , C6 , and, most importantly, the quaternary carbon C5 . This three-bond correlation from the CH₂ protons to the substituted C5 carbon is irrefutable proof of the aminomethyl group's location.

-

Further Confirmation: Correlations from the aromatic proton H4 to carbons C5, C6, and the bridgehead C7a will solidify the assignment of the aromatic ring. Similarly, correlations from the imidazole proton H2 to the bridgehead carbons C7a and C3a confirm the heterocyclic core structure.

-

(Optional) X-ray Crystallography: The Definitive Answer

For novel compounds or when absolute stereochemistry is required, single-crystal X-ray diffraction provides the ultimate structural proof.[13][14]

Expertise & Experience: While NMR and MS provide overwhelming evidence for the structure in solution, X-ray crystallography gives an exact 3D picture of the molecule in the solid state.[15][16] This can reveal precise bond lengths, bond angles, and the specific hydrogen-bonding interactions between the (1H-Benzimidazol-5-ylmethyl)amine cation and the two chloride anions.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality, often by slow evaporation of a saturated solution (e.g., in ethanol/water).[14]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[14]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of atomic positions.

The resulting structure would visually confirm all atomic connections and the location of the chloride ions, serving as the final, incontrovertible piece of evidence.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is achieved not by a single measurement, but by the logical synthesis of data from complementary analytical techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. (1H-Benzo[D]imidazol-5-YL)methanamine | C8H9N3 | CID 11593548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride and Related Bioactive Benzimidazoles

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity. Its structural rigidity, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of pharmacological properties. Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, anticancer agents, and antivirals. Understanding the specific molecular interactions that underpin these activities is crucial for the rational design of next-generation therapeutics.

Part 1: Molecular Mechanisms of Action of Bioactive Benzimidazole Derivatives

The therapeutic diversity of benzimidazole derivatives stems from their ability to target a variety of biomolecules. Below, we explore some of the most well-characterized mechanisms of action.

Inhibition of Tubulin Polymerization: A Key Anticancer and Anthelmintic Mechanism

A significant number of benzimidazole derivatives exert their biological effects by disrupting microtubule dynamics through binding to β-tubulin. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape.

Mechanism:

Benzimidazole compounds, such as albendazole and mebendazole, bind to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells and the intestinal cells of helminths.

Signaling Pathway:

Figure 2: Mechanism of ATP-competitive kinase inhibition by benzimidazole derivatives.

Part 2: Experimental Protocols for Elucidating Mechanism of Action

To determine the specific mechanism of action of a novel benzimidazole derivative like (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride, a series of well-designed experiments are necessary.

Target Identification and Validation

The initial step is to identify the primary molecular target(s) of the compound.

Experimental Workflow:

Figure 3: A typical workflow for identifying and validating the molecular target of a novel compound.

Detailed Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Pathway Analysis

Once a target is validated, the next step is to elucidate the downstream signaling pathways affected by the compound.

Experimental Approaches:

-

Western Blotting: To assess the phosphorylation status and expression levels of key proteins in a suspected signaling pathway.

-

Reporter Gene Assays: To measure the activity of transcription factors downstream of the target.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and downstream effectors.

Quantitative Data Summary:

| Experiment | Parameter Measured | Exemplary Result (Hypothetical) | Implication |

| Cell Viability (MTT) | IC50 | 5.2 µM (in HeLa cells) | Compound exhibits cytotoxic activity. |

| Kinase Inhibition Assay | Ki | 150 nM (for VEGFR2) | Potent and specific inhibitor of the target kinase. |

| Cell Cycle Analysis (FACS) | % of Cells in G2/M | 65% (at 2x IC50) | Induces cell cycle arrest at the G2/M phase. |

Conclusion

The benzimidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While the specific mechanism of action for (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride requires dedicated investigation, the established activities of related compounds provide a clear roadmap for such studies. By employing a systematic approach involving target identification, binding studies, and pathway analysis, the therapeutic potential of this and other novel benzimidazole derivatives can be fully realized. The experimental protocols and conceptual frameworks outlined in this guide offer a solid foundation for researchers embarking on this exciting area of drug discovery.

References

- Due to the dynamic nature of web content, direct links to full-text articles may change. The provided URLs will lead to the publication's landing page on the publisher's site or a reputable indexing service.

(1H-Benzimidazol-5-ylmethyl)amine: A Privileged Scaffold for Exploring Diverse Biological Activities

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to interact with a wide array of biological targets. This technical guide focuses on the (1H-Benzimidazol-5-ylmethyl)amine core, a versatile building block for synthesizing novel therapeutic candidates. While extensive data on the specific dihydrochloride salt is limited, this document provides a comprehensive overview of the potential biological activities inherent to this structural motif, drawing from the vast body of research on related benzimidazole derivatives. We will delve into the established anticancer, antimicrobial, and anti-inflammatory properties associated with this class of compounds, supported by mechanistic insights and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to design and evaluate new chemical entities based on the promising (1H-Benzimidazol-5-ylmethyl)amine scaffold.

The Benzimidazole Core: A Foundation of Therapeutic Versatility

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, has proven to be a remarkably fruitful scaffold in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of benzimidazole have been successfully developed into drugs for treating a range of conditions, including cancer, microbial infections, and inflammatory disorders.[5][6]

The (1H-Benzimidazol-5-ylmethyl)amine moiety provides a key structural framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The amine group at the 5-methyl position, in particular, offers a reactive handle for creating diverse libraries of compounds for biological screening.

Chemical Properties of the Core Scaffold

A clear understanding of the physicochemical properties of the parent compound and its common salt form is essential for formulation and experimental design.

| Property | (1H-Benzimidazol-5-ylmethyl)amine | (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride |

| Molecular Formula | C₈H₉N₃ | C₈H₁₁Cl₂N₃ |

| Molecular Weight | 147.18 g/mol | 220.10 g/mol |

| Appearance | Solid (Typical) | Solid (Typical) |

| General Solubility | Soluble in organic solvents | Generally more soluble in aqueous solutions |

Synthesis of (1H-Benzimidazol-5-ylmethyl)amine Derivatives

The synthesis of benzimidazole derivatives is well-established in the chemical literature. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the (1H-Benzimidazol-5-ylmethyl)amine scaffold, a multi-step synthesis is typically required, often starting from a substituted benzene ring that is elaborated to the final product.

A representative synthetic approach might involve the nitration of a suitable toluene derivative, followed by functional group manipulations to introduce the aminomethyl group and subsequent reduction of the nitro group to an amine. The resulting diamine can then be cyclized with an appropriate reagent, such as formic acid or a related orthoester, to form the benzimidazole ring. The specific details of the synthesis can be adapted to introduce various substituents on the benzene ring or the 2-position of the imidazole, allowing for the exploration of structure-activity relationships (SAR).[7][8]

Potential Biological Activities and Mechanisms of Action

The (1H-Benzimidazol-5-ylmethyl)amine scaffold is poised to exhibit a range of biological activities, given the known pharmacology of the broader benzimidazole class. The following sections explore the most promising therapeutic areas for derivatives of this core structure.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][4][9]

Mechanisms of Action:

-

Kinase Inhibition: Many benzimidazole-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[10][11] Key targets include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and RAF kinases.[12][13][14][15] Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt and MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[1][13]

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including some repurposed anthelmintic drugs like mebendazole, exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics.[1] This leads to mitotic arrest and the induction of apoptosis.

-

Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through various mechanisms, including the upregulation of pro-apoptotic proteins like death receptor 5 (DR5) and the inhibition of anti-apoptotic factors.[4][13]

Illustrative Signaling Pathway: EGFR/HER2 Inhibition

The following diagram illustrates how a hypothetical benzimidazole-based inhibitor could block key signaling pathways in cancer cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 48 hours. [16]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [16]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. [16]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Screening: Broth Microdilution Assay for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19]The broth microdilution method is a standard technique for determining MIC values. [20] Experimental Workflow:

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [21]2. Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [21]3. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours. [18]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [18]

In Vitro Anti-inflammatory Screening: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation. [22][23] Principle: This assay measures the ability of a test compound to prevent the denaturation of a protein (such as egg albumin or bovine serum albumin) when heated. The turbidity of the solution is measured spectrophotometrically, with a decrease in turbidity indicating an inhibitory effect. [22] Step-by-Step Protocol:

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing the test compound at various concentrations, 0.2 mL of egg albumin (from fresh hen's egg), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4). [23]2. Incubation: Incubate the mixtures at 37°C for 15 minutes. [23]3. Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5-15 minutes. [22][23]4. Cooling: Allow the mixtures to cool to room temperature.

-

Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer. [22]6. Data Analysis: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Safety and Toxicological Considerations

While benzimidazole derivatives are widely used and generally considered safe, some adverse effects have been reported. Pharmacovigilance studies have identified potential signals for hematological and hepatic adverse events, particularly with long-term or high-dose use of certain anthelmintic benzimidazoles like albendazole. [24][25]Reported adverse events include leukopenia, bone marrow failure, and hepatic disorders. [24][25] For any new derivative of (1H-Benzimidazol-5-ylmethyl)amine, a thorough toxicological evaluation is imperative. Initial in vitro cytotoxicity assays against normal cell lines (e.g., non-cancerous fibroblast or epithelial cells) should be conducted to determine a preliminary therapeutic index. Subsequent in vivo acute toxicity studies in animal models are necessary to establish the LD₅₀ (lethal dose, 50%) and to observe any clinical signs of toxicity. [26][27]

Conclusion and Future Directions

The (1H-Benzimidazol-5-ylmethyl)amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The extensive body of literature on benzimidazole derivatives strongly suggests that compounds derived from this core structure are likely to possess significant biological activities, particularly in the areas of oncology, infectious diseases, and inflammation.

Future research should focus on:

-

Synthesis of Diverse Libraries: Creating a wide range of derivatives by modifying the N-1 and C-2 positions of the benzimidazole ring to conduct comprehensive Structure-Activity Relationship (SAR) studies.

-

Target Identification and Validation: For promising lead compounds, identifying the specific molecular targets and elucidating the precise mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing lead candidates into animal models to evaluate their therapeutic efficacy, safety, and ADME (absorption, distribution, metabolism, and excretion) properties.

By leveraging the established knowledge of the benzimidazole pharmacophore and employing the systematic experimental approaches outlined in this guide, researchers can effectively explore the therapeutic potential of the (1H-Benzimidazol-5-ylmethyl)amine scaffold and contribute to the discovery of next-generation medicines.

References

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Bioactive Benzimidazole-A Review [ijaresm.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metaphactory [semopenalex.org]

- 12. nveo.org [nveo.org]

- 13. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of orally bioavailable benzimidazole reverse amides as pan RAF kinase inhibitors - OAK Open Access Archive [oak.novartis.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. protocols.io [protocols.io]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. jddtonline.info [jddtonline.info]

- 23. researchgate.net [researchgate.net]

- 24. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ACUTE TOXICITY OF A NEW BENZIMIDAZOLE DERIVATIVE WITH ANTITHROMBOGENIC PROPERTIES - Spasov - Toxicological Review [vestnik-pp.samgtu.ru]

- 27. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Target Identification of (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride

Abstract

The process of elucidating the molecular target(s) of a bioactive small molecule is a critical bottleneck in drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for the target identification and deconvolution of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride. We move beyond a simple listing of techniques, offering a strategic, multi-pronged approach that integrates computational prediction with robust, unbiased experimental methodologies. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind experimental choices, ensuring a self-validating and rigorous discovery cascade. We will explore the inherent potential of the benzimidazole scaffold, systematically apply modern chemical proteomics and biophysical methods, and culminate in a robust target validation strategy.

Introduction: The Benzimidazole Scaffold and the Imperative of Target Deconvolution

The subject of our investigation, (1H-Benzimidazol-5-ylmethyl)amine, belongs to the benzimidazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous FDA-approved drugs and its ability to form various non-covalent interactions—including hydrogen bonds, π-π stacking, and hydrophobic interactions—with biological macromolecules.[1][2] Benzimidazole derivatives have been shown to possess a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] This broad activity underscores the critical need for precise target identification; without knowing which protein(s) a compound interacts with, it is impossible to understand its mechanism of action, predict off-target effects, or rationally optimize its structure for improved potency and safety.

This guide will therefore construct a logical workflow, beginning with low-cost, high-throughput computational methods to generate initial hypotheses, followed by unbiased, proteome-wide experimental screens to identify candidate interactors, and concluding with rigorous biophysical validation of the most promising hits.

Phase 1: In Silico Target Prediction – Generating Actionable Hypotheses

Rationale and Approach

The core principle is "guilt-by-association": a small molecule is likely to bind to targets that are known to bind other, structurally similar molecules. We will employ a combination of 2D and 3D similarity searches against curated databases.

-

Ligand-Based Virtual Screening: This method does not require a 3D structure of the target protein. Instead, it uses algorithms to compare the 2D fingerprint (topology) or 3D shape (pharmacophore) of (1H-Benzimidazol-5-ylmethyl)amine against databases of bioactive molecules.[9]

-

Reverse/Inverse Docking: If a library of 3D protein structures is available, reverse docking can be used to computationally "fit" our molecule into the binding sites of thousands of proteins to calculate a predicted binding energy.[9] This can identify potential targets even if they have no known ligands similar to our compound.

Protocol: Computational Target Prediction

-

Molecule Preparation: Obtain the 2D structure (SMILES format) of (1H-Benzimidazol-5-ylmethyl)amine. Use computational chemistry software (e.g., RDKit, ChemDraw) to generate a low-energy 3D conformation.

-

Database Selection: Utilize publicly available, high-quality web servers. A primary choice is SwissTargetPrediction , which uses a combination of 2D and 3D similarity measures to predict targets across multiple organisms.[10]

-

Execution:

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string for (1H-Benzimidazol-5-ylmethyl)amine.

-

Select the appropriate species (e.g., Homo sapiens).

-

Initiate the prediction.

-

-

Data Analysis: The output will be a ranked list of potential protein targets, classified by protein family (e.g., kinases, G-protein coupled receptors, enzymes). Pay close attention to targets with the highest probability scores. Given the benzimidazole scaffold's known propensity to act as a kinase inhibitor, this class of proteins should be considered high-priority.[11][12]

Phase 2: Unbiased Experimental Screening – From Hypothesis to Candidate

While computational methods provide a valuable starting point, they are predictive, not definitive. The next crucial step is to identify interacting proteins directly from a complex biological sample (e.g., cell lysate or intact cells) without a priori bias. We will focus on label-free methods, which do not require chemical modification of the compound, thereby preserving its native bioactivity.[13][14]

Caption: Core principles of major unbiased target ID strategies.

Thermal Proteome Profiling (TPP)

Expertise & Causality: TPP is based on the thermodynamic principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure.[15][16] This increased stability is observable as a shift in the protein's melting temperature (Tm). By heating cell lysates or intact cells treated with our compound across a temperature gradient and quantifying the remaining soluble protein at each temperature using mass spectrometry, we can identify proteins whose melting curves shift upon compound binding.[17][18] This provides strong, direct evidence of target engagement in a native cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA) coupled to Mass Spectrometry (TPP)

-

Cell Culture & Treatment: Culture an appropriate cell line (e.g., HEK293T) to ~80% confluency. Treat one population of cells with (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride (e.g., 10 µM) and a control population with vehicle (DMSO). Incubate for 1-2 hours.[19]

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots in parallel to a range of different temperatures (e.g., 10-12 points from 37°C to 67°C) for 3 minutes, followed by rapid cooling.[20][21]

-

Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation.[22]

-

Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of thousands of proteins at each temperature point in both the treated and control samples. Plot the abundance versus temperature to generate melting curves for each protein. Identify proteins that exhibit a statistically significant shift in their melting temperature (ΔTm) in the compound-treated samples.

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Causality: Similar to TPP, DARTS leverages the principle of ligand-induced protein stabilization. However, instead of a thermal challenge, DARTS uses proteolytic digestion.[13][23] A protein bound to a small molecule is often more resistant to being cleaved by a protease.[24] By treating cell lysate with the compound and then subjecting it to limited proteolysis, the target proteins will be protected and remain intact, while unbound proteins are degraded. This method is advantageous as it avoids heat, which can sometimes disrupt protein complexes.[25][26]

Protocol: DARTS

-

Lysate Preparation: Prepare a native total protein lysate from a relevant cell line or tissue.

-

Compound Incubation: Divide the lysate into two aliquots. To one, add (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride to the desired final concentration. To the other, add vehicle control. Incubate at room temperature.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots. The concentration of protease and digestion time must be optimized to achieve partial digestion of the total proteome.[27] Incubate for a set time (e.g., 30 minutes).

-

Analysis: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Separate the remaining proteins via SDS-PAGE.

-

Hit Identification: Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain). Excise bands that are present or more intense in the compound-treated lane compared to the control lane. Identify the proteins via in-gel digestion followed by mass spectrometry.

Comparison of Unbiased Screening Methods

| Method | Principle | Advantages | Disadvantages |

| TPP/CETSA-MS | Ligand-induced thermal stabilization | Label-free; applicable in intact cells; provides quantitative Tm shift data.[15][17] | Requires specialized MS instrumentation; can be data-intensive. |

| DARTS | Ligand-induced protease resistance | Label-free; technically simpler than TPP; avoids heat.[13][24] | Protease choice and digestion conditions require careful optimization; may miss targets not stabilized against proteolysis.[26] |

| Affinity Chromatography | Immobilized compound pulls down binders | Can identify both direct and indirect binders (complexes).[28] | Requires chemical modification of the compound, which may alter its binding properties; prone to non-specific binding artifacts.[29][30] |

Phase 3: Target Validation and Biophysical Characterization

Identifying a list of candidates from an unbiased screen is a major milestone, but it is not the endpoint. Target validation is the critical process of confirming a direct, specific, and functionally relevant interaction between the small molecule and the candidate protein.[31][32]

Caption: A logical workflow for validating candidate proteins.

Orthogonal Confirmation of Target Engagement

The first step is to confirm the interaction using a different technique. If the primary screen was TPP, a targeted Cellular Thermal Shift Assay (CETSA) followed by Western Blot is an excellent orthogonal method.[22][33]

Protocol: Targeted CETSA with Western Blot

-

Perform CETSA: Follow steps 1-3 of the TPP protocol above using a candidate protein-specific antibody for detection instead of mass spectrometry.

-

Western Blotting: Separate the soluble protein fractions via SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the candidate protein identified in the TPP screen.

-

Analysis: A positive result is the appearance of a stronger band at higher temperatures in the compound-treated samples compared to the control, confirming ligand-induced thermal stabilization.

Biophysical Characterization: Quantifying the Interaction

To prove a direct interaction and quantify its affinity and kinetics, purified protein and the small molecule are required.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[34] The purified protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected.[35] This allows for the precise determination of association rate (k-on), dissociation rate (k-off), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event. Small aliquots of the compound are titrated into a sample cell containing the purified protein. The resulting heat changes are used to determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[35][36]

Conclusion

The identification of the molecular target for (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is a complex but achievable endeavor. By pursuing a logical, multi-stage strategy that begins with broad, computational predictions and progressively funnels candidates through unbiased, proteome-wide screens and finally to rigorous, quantitative biophysical validation, researchers can move from a bioactive compound to a validated target with a high degree of scientific confidence. This integrated approach mitigates the risk of false positives inherent in any single technique and provides the depth of understanding necessary to advance a promising molecule through the drug discovery pipeline.

References

-

1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Available at: [Link]

-

(1H-Benzodiazol-2-ylmethyl)diethylamine. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Benzimidazole Derivatives as Antibacterial Drugs. Clemson University Research Foundation. Available at: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications. Available at: [Link]

-

Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. National Center for Biotechnology Information (PMC). Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

-

Thermal proteome profiling for interrogating protein interactions. PubMed. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Target Validation. Sygnature Discovery. Available at: [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

SwissTargetPrediction. bio.tools. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Wiley Online Library. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

-

Characterization of Protein Interactions by ITC, SPR and BLI. EMBL Hamburg. Available at: [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). Available at: [Link]

-

Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health (NIH). Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Nicoya Lifesciences. Available at: [Link]

-

Drug affinity responsive target stability (DARTS) for small-molecule target identification. Europe PMC. Available at: [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. Available at: [Link]

-

Thermal proteome profiling for interrogating protein interactions. Molecular Systems Biology. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments (JoVE). Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments (JoVE). Available at: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. AI for Small Molecule Drug Discovery | Accelerate Your Pipeline [ardigen.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.tools [bio.tools]

- 11. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal proteome profiling for interrogating protein interactions | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 17. Thermal Proteome Profiling (TPP) Service - Creative Proteomics [iaanalysis.com]

- 18. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]

- 27. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]

- 28. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 29. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sygnaturediscovery.com [sygnaturediscovery.com]

- 32. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 33. bio-protocol.org [bio-protocol.org]

- 34. nicoyalife.com [nicoyalife.com]

- 35. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. embl-hamburg.de [embl-hamburg.de]

A Technical Guide to the Preclinical Investigation of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride for Alzheimer's Disease Therapy: A Hypothetical GSK-3β-Targeted Approach

This document provides a comprehensive technical framework for the preclinical evaluation of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride, hereafter referred to as "Compound X," as a potential therapeutic agent for Alzheimer's disease (AD). Due to the current absence of specific research on Compound X in the context of neurodegeneration, this guide is structured as a prospective research proposal. It outlines a scientifically rigorous, hypothesis-driven approach, leveraging the known neuroprotective potential of the benzimidazole scaffold.[1][2][3][4]

Our central hypothesis is that Compound X acts as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[5][6][7] This guide details the rationale behind this hypothesis and provides a comprehensive suite of in vitro and in vivo protocols to thoroughly investigate the therapeutic potential and mechanism of action of Compound X.

The Benzimidazole Scaffold: A Privileged Structure in Neurotherapeutics

The benzimidazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][8] In the realm of neurodegenerative diseases, various benzimidazole derivatives have demonstrated promising neuroprotective, anti-inflammatory, and antioxidant properties.[9][10][11] These compounds have been shown to modulate key pathological processes, including the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of the tau protein, both of which are hallmarks of Alzheimer's disease.[3][12][13][14] Given this precedent, the investigation of novel benzimidazole-containing small molecules like Compound X is a rational and promising avenue for the discovery of new Alzheimer's therapies.

Hypothesized Mechanism of Action: Inhibition of GSK-3β Signaling

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase that is constitutively active in the brain. Its dysregulation is a central event in the pathophysiology of Alzheimer's disease.[5][6][15] GSK-3β contributes to the two primary pathological hallmarks of AD:

-

Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the abnormal hyperphosphorylation of the microtubule-associated protein tau.[7][15] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs) within neurons, which disrupts cellular transport and ultimately leads to neuronal death.[5]

-

Amyloid-β Production: GSK-3β can also potentiate the production of amyloid-beta peptides by modulating the processing of the amyloid precursor protein (APP).[7] Overproduction and aggregation of Aβ peptides lead to the formation of senile plaques, which are extracellular deposits that contribute to synaptic dysfunction and neurotoxicity.[5]

We hypothesize that Compound X, by inhibiting the kinase activity of GSK-3β, can mitigate both of these pathological cascades. This dual-action approach makes GSK-3β an attractive therapeutic target, and benzimidazole derivatives have been identified as potential inhibitors of this kinase.[16]

Caption: Hypothesized mechanism of Compound X in Alzheimer's disease.

Experimental Validation: A Phased Approach

To rigorously test our hypothesis, we propose a two-phase preclinical investigation. Phase 1 will focus on in vitro validation of the mechanism of action and neuroprotective effects of Compound X. Phase 2 will assess its therapeutic efficacy in a relevant animal model of Alzheimer's disease.

Phase 1: In Vitro Mechanistic and Neuroprotection Studies

This phase will utilize well-established cell-based assays to confirm the interaction of Compound X with its putative target, GSK-3β, and to assess its ability to protect neurons from AD-related insults.

Caption: Experimental workflow for in vitro studies of Compound X.

3.1.1. GSK-3β Kinase Activity Assay

-

Objective: To directly measure the inhibitory effect of Compound X on GSK-3β kinase activity.

-

Methodology: A commercially available, cell-free GSK-3β kinase assay kit will be used. The assay measures the phosphorylation of a specific substrate by recombinant human GSK-3β in the presence of varying concentrations of Compound X. The output is typically a luminescent or fluorescent signal that is inversely proportional to kinase activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of Compound X for GSK-3β will be calculated.

3.1.2. Neuroprotection in an Aβ-Induced Toxicity Model

-

Objective: To determine if Compound X can protect neuronal cells from Aβ-induced toxicity.

-

Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used model for neuronal studies.

-

Protocol:

-

Culture SH-SY5Y cells in appropriate media.

-

Pre-treat cells with a range of concentrations of Compound X for 24 hours.

-

Expose the cells to a neurotoxic concentration of pre-aggregated Aβ1-42 oligomers for another 24 hours.

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

-

Data Analysis: Cell viability will be expressed as a percentage of the untreated control. The effective concentration of Compound X that provides 50% neuroprotection (EC50) will be determined.

3.1.3. Western Blot Analysis of Tau and GSK-3β Substrate Phosphorylation

-

Objective: To confirm that the neuroprotective effects of Compound X are mediated through the inhibition of GSK-3β signaling in a cellular context.[17][18][19][20][21]

-

Protocol:

-

Treat SH-SY5Y cells with Aβ oligomers and/or Compound X as described in 3.1.2.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for:

-

Phosphorylated Tau (at GSK-3β specific sites, e.g., Ser396, Ser404).

-

Total Tau.

-

Phosphorylated GSK-3β (Ser9 - inactive form).

-

Total GSK-3β.

-

A loading control (e.g., β-actin or GAPDH).

-

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

-

-

Data Analysis: Band intensities will be quantified using densitometry. The ratio of phosphorylated protein to total protein will be calculated and compared across treatment groups.

3.1.4. Anti-Neuroinflammatory and Antioxidant Activity

-

Objective: To evaluate the potential of Compound X to mitigate neuroinflammation and oxidative stress, which are key components of AD pathology.[22][23][24][25]

-

Cell Line: BV-2 murine microglial cells.

-

Protocols:

-

Anti-inflammatory Assay:

-

Antioxidant Assay:

-

-

Data Analysis: Cytokine concentrations and ROS levels will be compared between treated and untreated groups.

Phase 2: In Vivo Efficacy Studies in a Transgenic Mouse Model of AD

This phase will translate the promising in vitro findings to a living organism to assess the therapeutic potential of Compound X in a more complex biological system.

Caption: Experimental workflow for in vivo studies of Compound X.